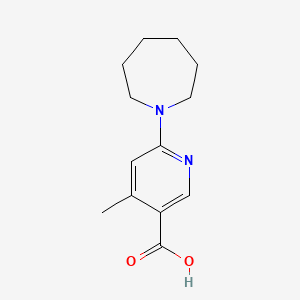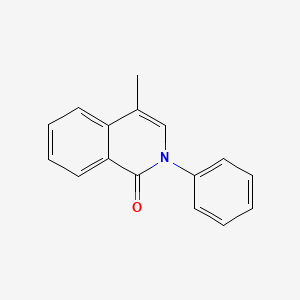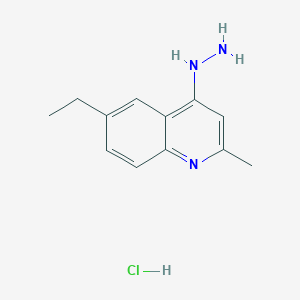![molecular formula C12H15NO2Si B11874479 3-Phenyl-5-[(trimethylsilyl)oxy]-1,2-oxazole CAS No. 94744-98-6](/img/structure/B11874479.png)
3-Phenyl-5-[(trimethylsilyl)oxy]-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-5-((trimethylsilyl)oxy)isoxazole is a compound belonging to the isoxazole family, characterized by a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-((trimethylsilyl)oxy)isoxazole typically involves the cycloaddition of nitrile oxides with alkynes. One common method includes the reaction of a phenyl-substituted nitrile oxide with a trimethylsilyl-protected alkyne under mild conditions. The reaction is usually catalyzed by a transition metal such as copper or gold, which facilitates the formation of the isoxazole ring .
Industrial Production Methods
Industrial production of 3-Phenyl-5-((trimethylsilyl)oxy)isoxazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-5-((trimethylsilyl)oxy)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole oxides, while reduction can produce phenyl-substituted amines or alcohols .
Aplicaciones Científicas De Investigación
3-Phenyl-5-((trimethylsilyl)oxy)isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mecanismo De Acción
The mechanism of action of 3-Phenyl-5-((trimethylsilyl)oxy)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylisoxazole: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
5-((Trimethylsilyl)oxy)isoxazole:
3,5-Diphenylisoxazole: Contains two phenyl groups, leading to increased steric hindrance and altered reactivity .
Uniqueness
Its structure allows for versatile reactivity and interactions, making it a valuable compound in various fields of research .
Propiedades
Número CAS |
94744-98-6 |
|---|---|
Fórmula molecular |
C12H15NO2Si |
Peso molecular |
233.34 g/mol |
Nombre IUPAC |
trimethyl-[(3-phenyl-1,2-oxazol-5-yl)oxy]silane |
InChI |
InChI=1S/C12H15NO2Si/c1-16(2,3)15-12-9-11(13-14-12)10-7-5-4-6-8-10/h4-9H,1-3H3 |
Clave InChI |
XCHBHXBZPOQOCH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=CC(=NO1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


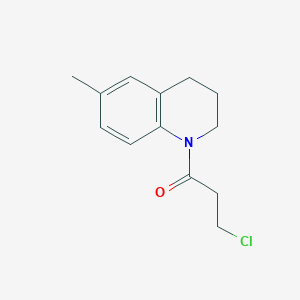
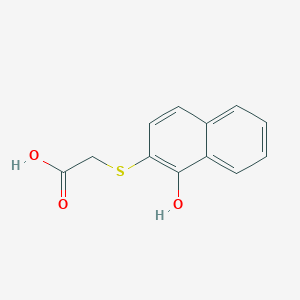

![2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium chloride](/img/structure/B11874410.png)

![[(7-Chloro-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B11874423.png)

